N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzotriazole derivative and is widely used in scientific research to study its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide involves the inhibition of carbonic anhydrase and acetylcholinesterase enzymes. This compound binds to the active site of these enzymes and prevents their activity, leading to the inhibition of their respective physiological functions.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide has been shown to have various biochemical and physiological effects. This compound has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have potential applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide in lab experiments is its high selectivity and potency towards carbonic anhydrase and acetylcholinesterase enzymes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for the research and development of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide. One of the potential areas of research is the development of more efficient and selective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. Additionally, this compound's potential applications in the treatment of various inflammatory diseases and Alzheimer's disease warrant further investigation. Finally, the development of more efficient and scalable synthesis methods for this compound could lead to its wider applications in various fields.
Synthesis Methods
The synthesis method of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide involves the reaction of 4-ethoxyaniline with 2-methylbenzotriazole in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with propanoyl chloride to obtain the final product.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide has been extensively used in scientific research for various applications. One of the significant applications of this compound is its use in studying the mechanism of action of enzymes like carbonic anhydrase and acetylcholinesterase. This compound is also used in the development of fluorescent probes for imaging applications.
properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-18(23)19-15-11-17-16(10-12(15)3)20-22(21-17)13-6-8-14(9-7-13)24-5-2/h6-11H,4-5H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTDQXXGWXSWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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